molecular formula C15H19N3O4 B2673325 3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 1822526-53-3

3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B2673325
CAS No.: 1822526-53-3
M. Wt: 305.334
InChI Key: UPBPMZSKZKCQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with an indazole ring, a propanoic acid moiety, and a tert-butyl carbamate group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of Indazole Ring: The indazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of Propanoic Acid Moiety: The propanoic acid moiety can be introduced via a nucleophilic substitution reaction using a suitable halogenated propanoic acid derivative.

    Protection with Tert-Butyl Carbamate: The final step involves the protection of the amino group with tert-butyl carbamate using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The propanoic acid moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized indazole derivatives.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted propanoic acid derivatives.

Scientific Research Applications

3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The indazole ring can interact with various enzymes and receptors, modulating their activity. The propanoic acid moiety may enhance the compound’s binding affinity and specificity towards its targets. The tert-butyl carbamate group provides stability and protection to the molecule, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds such as 1H-indazole-3-carboxylic acid and 2H-indazole-3-carboxylic acid share structural similarities with 3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid.

    Propanoic Acid Derivatives: Compounds like 3-(1H-indazol-3-yl)propanoic acid and 3-(2H-indazol-3-yl)propanoic acid are structurally related.

Uniqueness

The uniqueness of this compound lies in its combination of an indazole ring, a propanoic acid moiety, and a tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a derivative of indazole that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves a multi-step process that may include the carbamoylation of indazoles. Recent studies have reported a transition metal-free method for the C3-carbamoylation of 2H-indazoles using visible light-induced oxidative decarboxylation. This method allows for late-stage modifications of existing drugs, enhancing their therapeutic profiles while maintaining mild reaction conditions .

Antitumor Activity

Research indicates that compounds derived from indazole structures exhibit significant antitumor activity. For instance, new indazol-pyrimidine derivatives have shown promise as selective anticancer agents, suggesting that modifications to the indazole core can enhance biological efficacy . The specific compound may similarly exhibit cytotoxic effects against various cancer cell lines.

The biological activity of this compound is likely mediated through multiple mechanisms, including:

  • Inhibition of Cell Proliferation : Indazole derivatives have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Targeting Specific Pathways : These compounds may target signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt and MAPK pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of related indazole compounds:

  • Antitumor Efficacy : A study demonstrated that indazole derivatives could inhibit tumor growth in vivo, with significant reductions in tumor size observed in treated animal models compared to controls .
  • Mechanistic Insights : Another research effort focused on the molecular mechanisms by which indazole derivatives induce apoptosis in cancer cells, highlighting the role of oxidative stress and mitochondrial dysfunction as key factors in their anticancer activity .

Data Table: Summary of Biological Activities

CompoundActivity TypeMechanismReference
This compoundAntitumorApoptosis induction
Indazol-pyrimidine derivativesAntitumorCell cycle inhibition
C3-carbamoylated 2H-indazolesAntitumorPathway modulation (PI3K/Akt)

Properties

IUPAC Name

3-(2H-indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)16-12(13(19)20)8-11-9-6-4-5-7-10(9)17-18-11/h4-7,12H,8H2,1-3H3,(H,16,21)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBPMZSKZKCQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=NN1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.